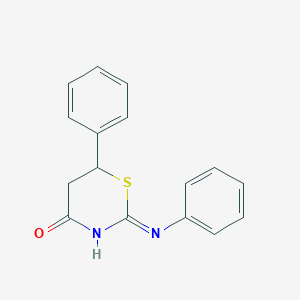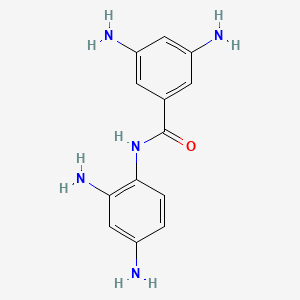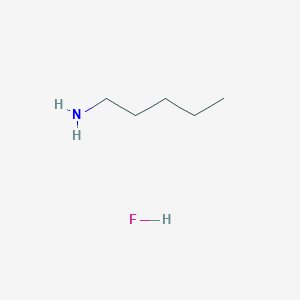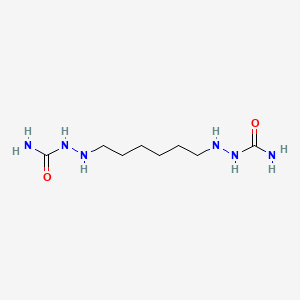
2,2'-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) is an organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of hexane-1,6-diamine with hydrazinecarboxamide under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) has several scientific research applications:
Chemistry: It is used as a cross-linking agent in the preparation of polymers and resins.
Biology: The compound is studied for its potential as a biochemical probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of high-energy materials and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of 2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) can be compared with similar compounds such as:
1,6-Hexamethylenebis(1,1-dimethylsemicarbazide): Known for its use as a cross-linking agent in polymers.
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]: Used as an antioxidant in polymer stabilization.
Eigenschaften
CAS-Nummer |
104630-83-3 |
|---|---|
Molekularformel |
C8H20N6O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
[6-(2-carbamoylhydrazinyl)hexylamino]urea |
InChI |
InChI=1S/C8H20N6O2/c9-7(15)13-11-5-3-1-2-4-6-12-14-8(10)16/h11-12H,1-6H2,(H3,9,13,15)(H3,10,14,16) |
InChI-Schlüssel |
JVLSABVEZRZJHU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNNC(=O)N)CCNNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


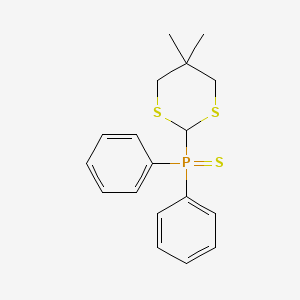
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)
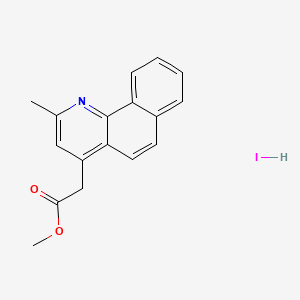
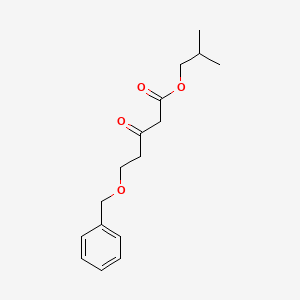
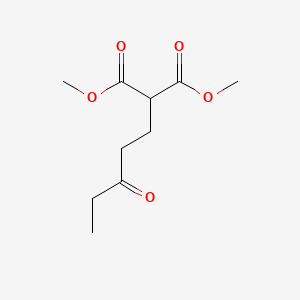
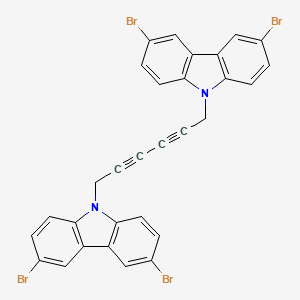
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
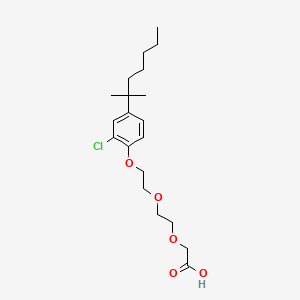
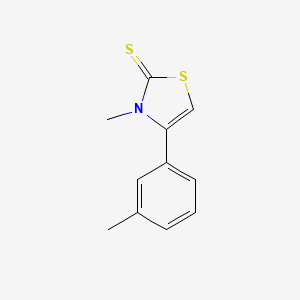
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
